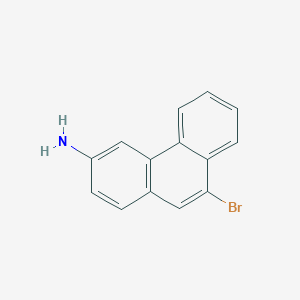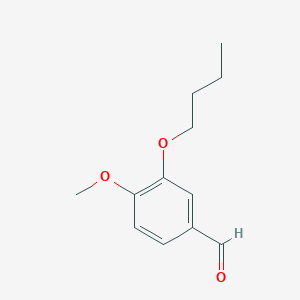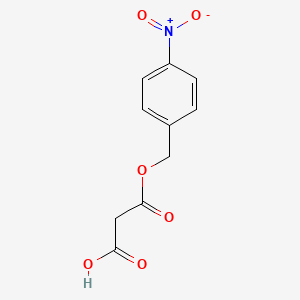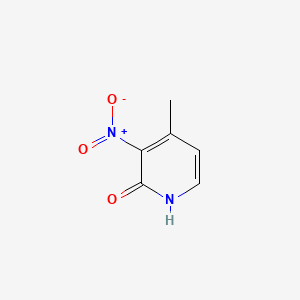
Ácido isoquinolina-5-borónico
Descripción general
Descripción
Isoquinoline-5-boronic acid is an organic compound with the chemical formula C9H8BNO2. It is a boronic acid derivative of isoquinoline, characterized by the presence of a boronic acid group attached to the fifth position of the isoquinoline ring. This compound is a white to cream-colored crystalline powder and is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Aplicaciones Científicas De Investigación
Isoquinoline-5-boronic acid has a wide range of applications in scientific research, including:
Medicine: Explored for its potential therapeutic applications in treating cortisol-dependent diseases.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
Target of Action
Isoquinoline-5-boronic acid is a boronic acid derivative of isoquinoline . It is primarily used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . This suggests that the primary target of Isoquinoline-5-boronic acid is the enzyme CYP11B1, which plays a crucial role in the biosynthesis of cortisol .
Mode of Action
Boronic acids, in general, are known to undergo reversible covalent exchange with hydroxy-containing substrates . This property allows them to activate a wide variety of alcohols towards subsequent transformations under mild and selective conditions . In the context of Isoquinoline-5-boronic acid, it is likely that it interacts with its targets (such as CYP11B1) in a similar manner.
Biochemical Pathways
Given its role in the preparation of cyp11b1 inhibitors , it can be inferred that it may affect the cortisol biosynthesis pathway. CYP11B1 is a key enzyme in this pathway, catalyzing the conversion of 11-deoxycortisol to cortisol . By inhibiting CYP11B1, Isoquinoline-5-boronic acid could potentially reduce cortisol production, thereby affecting the overall cortisol biosynthesis pathway.
Result of Action
The molecular and cellular effects of Isoquinoline-5-boronic acid’s action are likely related to its role in the preparation of CYP11B1 inhibitors . By inhibiting CYP11B1, it could potentially reduce the production of cortisol, a hormone that plays a crucial role in the body’s response to stress . This could have various downstream effects, depending on the context and the specific conditions of the individual.
Action Environment
Like other boronic acids, it is likely that factors such as ph, temperature, and the presence of other chemical species could potentially affect its reactivity and stability .
Análisis Bioquímico
Biochemical Properties
Isoquinoline-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions .
Molecular Mechanism
The molecular mechanism of Isoquinoline-5-boronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Isoquinoline-5-boronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a key metabolic pathway . This reaction involves the interaction of the compound with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoquinoline-5-boronic acid can be synthesized through various methods, including:
Electrophilic Trapping of Organometallic Reagents: This method involves the reaction of an organometallic reagent with a boric ester, such as triisopropyl borate, to form the boronic acid.
Iridium(III)-Catalyzed C-H/N-O Annulation: This method involves the annulation of arylketoxime and internal alkyne without using an oxidant, catalyzed by iridium(III).
Industrial Production Methods: Industrial production of isoquinoline-5-boronic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the desired application of the compound.
Análisis De Reacciones Químicas
Isoquinoline-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of isoquinoline-5-boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Deboronative Radical Chain Reactions: This method allows for the conversion of boronic esters into iodides, bromides, chlorides, and thioethers through a radical-chain mechanism.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to activate the boronic acid.
Radical Initiators: Used in deboronative radical chain reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Halides and Thioethers: Formed through deboronative radical chain reactions.
Comparación Con Compuestos Similares
Isoquinoline-5-boronic acid can be compared with other boronic acid derivatives, such as:
Isoquinoline-4-boronic acid: Similar in structure but with the boronic acid group attached to the fourth position of the isoquinoline ring.
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of an isoquinoline ring.
Pyridine-3-boronic acid: Another heterocyclic boronic acid derivative with a pyridine ring.
Uniqueness: Isoquinoline-5-boronic acid is unique due to its specific position of the boronic acid group on the isoquinoline ring, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can make it more suitable for certain applications compared to other boronic acid derivatives.
Propiedades
IUPAC Name |
isoquinolin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYHBLSCGBBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN=CC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344783 | |
| Record name | Isoquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371766-08-4 | |
| Record name | Isoquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














